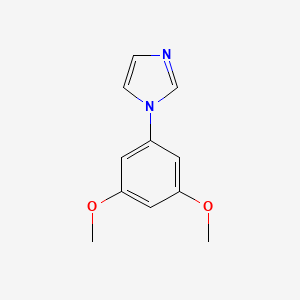
Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology. The compound is known for its unique properties, which make it valuable in different industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride typically involves the reaction of ethyl 3-(4-fluorophenyl)propanoate with an appropriate amidating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using techniques such as molecular docking and computational chemistry .
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-fluorophenyl)propanimidate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 3-(4-chlorophenyl)propanimidate hydrochloride
- Ethyl 3-(4-bromophenyl)propanimidate hydrochloride
- Ethyl 3-(4-methylphenyl)propanimidate hydrochloride
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s reactivity, stability, and biological activity, making this compound unique in its applications and properties .
Propriétés
Formule moléculaire |
C11H15ClFNO |
|---|---|
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
ethyl 3-(4-fluorophenyl)propanimidate;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7,13H,2,5,8H2,1H3;1H |
Clé InChI |
GZGUNXMKWFGKDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCC1=CC=C(C=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
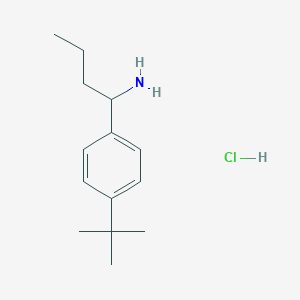
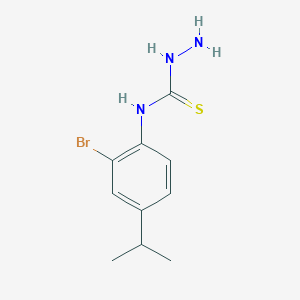
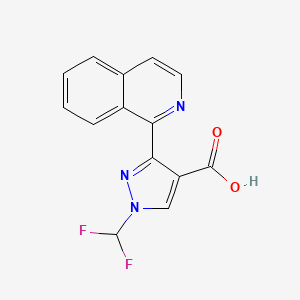
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
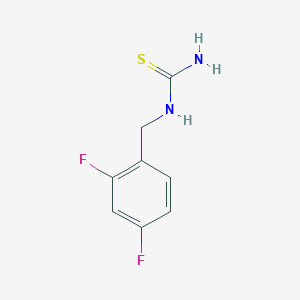
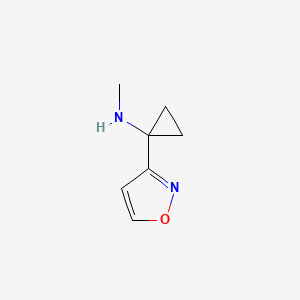
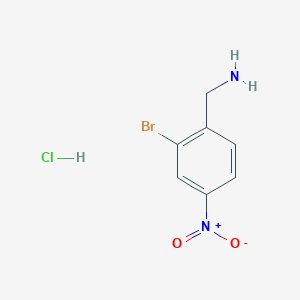
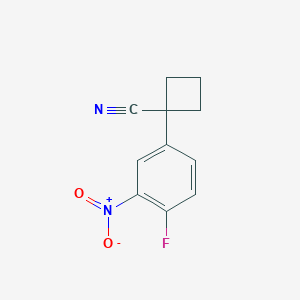
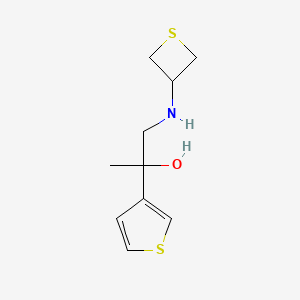
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)
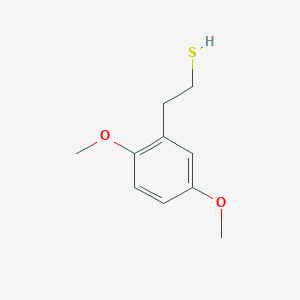
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B12992494.png)
